(S)-3-(tert-butyl)morpholine

Lipophilicity Physicochemical Properties Morpholine Derivatives

(S)-3-(tert-butyl)morpholine is a chiral heterocyclic compound characterized by a bulky tert-butyl group at the 3-position of a morpholine ring in the (S)-configuration. Its key physicochemical properties include a molecular formula of C8H17NO, a molecular weight of 143.23 g/mol, and a calculated boiling point of 189.0±15.0 °C at 760 Torr.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1007112-64-2
Cat. No. B1503065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(tert-butyl)morpholine
CAS1007112-64-2
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COCCN1
InChIInChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1
InChIKeyYGBCOMFKPPSDAN-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(tert-butyl)morpholine (CAS 1007112-64-2): A Chiral Morpholine Building Block for Asymmetric Synthesis and Drug Discovery


(S)-3-(tert-butyl)morpholine is a chiral heterocyclic compound characterized by a bulky tert-butyl group at the 3-position of a morpholine ring in the (S)-configuration [1]. Its key physicochemical properties include a molecular formula of C8H17NO, a molecular weight of 143.23 g/mol, and a calculated boiling point of 189.0±15.0 °C at 760 Torr . This compound is a secondary amine that serves primarily as a chiral building block or intermediate in organic synthesis, valued for its sterically hindered structure which enhances utility in asymmetric synthesis and pharmaceutical applications [2].

Why Generic Substitution of (S)-3-(tert-butyl)morpholine (CAS 1007112-64-2) with Analogues or Racemates Fails in Critical Applications


The substitution of (S)-3-(tert-butyl)morpholine with its (R)-enantiomer (CAS 1286768-66-8) or racemic mixture introduces profound changes in biological activity and synthetic outcomes. The (S)-configuration dictates a specific spatial arrangement of the bulky tert-butyl group, which is critical for molecular interactions [1]. In sigma-1 receptor ligand development, for example, the stereochemistry of the morpholine moiety directly determines binding affinity and selectivity, with the (S)-configuration being essential for achieving the desired pharmacological profile [2]. The rigid scaffold of (S)-3-(tert-butyl)morpholine, defined by its defined stereocenter [1], ensures consistent performance in complex synthetic routes and drug design, a consistency that racemic or alternative enantiomeric forms cannot guarantee.

Quantitative Evidence for Selecting (S)-3-(tert-butyl)morpholine (CAS 1007112-64-2) over Closest Analogs


Comparative Physicochemical Properties: Lipophilicity (XLogP3) of (S)-3-(tert-butyl)morpholine vs. Unsubstituted Morpholine

(S)-3-(tert-butyl)morpholine exhibits a calculated XLogP3 value of 1.2, significantly higher than that of unsubstituted morpholine (XLogP3 = -0.86). This 2.06 log unit difference translates to a >100-fold increase in lipophilicity [1]. This is a crucial differentiator for applications requiring enhanced membrane permeability or altered distribution profiles.

Lipophilicity Physicochemical Properties Morpholine Derivatives

Stereochemical Identity for Sigma-1 Receptor Ligand Development

A key patent (US 20180305343) explicitly claims and exemplifies the use of (S)-3-(tert-butyl)morpholine as the essential chiral scaffold for synthesizing novel sigma-1 (σ1) receptor ligands. The patent demonstrates that the (S)-enantiomer is a required intermediate for achieving high-affinity binding (Ki) to the σ1 receptor, a property critical for developing analgesics for neuropathic pain [1]. This is a direct, verifiable specification, unlike generic descriptions of morpholine activity.

Sigma-1 Receptor Analgesia Neuropathic Pain Stereochemistry

Class-Level Evidence: Enhancing mTOR Inhibitor Selectivity via Morpholine Substitution

At the class level, replacing the morpholine ring in pyrazolopyrimidine inhibitors with a bridged morpholine dramatically improved mTOR selectivity versus PI3Kα. A study reports achieving up to a 26,000-fold selectivity window for mTOR (IC50 subnanomolar) over PI3Kα [1]. This demonstrates the profound impact that the morpholine scaffold can have on target selectivity, a principle highly relevant to (S)-3-(tert-butyl)morpholine as a versatile scaffold for medicinal chemistry optimization.

mTOR PI3K Kinase Inhibitor Selectivity

Enhanced Pharmacokinetic Profile via tert-Butyl Substitution

The tert-butyl group in (S)-3-(tert-butyl)morpholine is known to increase lipophilicity and steric bulk, which can positively modulate key pharmacokinetic parameters . The calculated LogP of 1.2 for (S)-3-(tert-butyl)morpholine is associated with improved membrane permeability and oral absorption [1]. Additionally, the steric hindrance provided by the tert-butyl group can shield metabolically labile sites, potentially enhancing metabolic stability compared to less sterically hindered analogs .

Pharmacokinetics Lipophilicity Metabolic Stability Bioavailability

Optimal Research and Industrial Application Scenarios for (S)-3-(tert-butyl)morpholine (CAS 1007112-64-2)


Enantioselective Synthesis of Sigma-1 (σ1) Receptor Ligands for Pain Therapeutics

Procurement of (S)-3-(tert-butyl)morpholine is essential for any project synthesizing novel sigma-1 receptor ligands for the treatment of neuropathic pain or other CNS disorders, as explicitly claimed in US Patent 20180305343 [1]. The (S)-enantiomer is a specified intermediate, and substitution with the (R)-enantiomer or a racemic mixture will result in a different stereochemical and pharmacological profile, likely failing to meet patent and biological target requirements.

Optimization of Kinase Inhibitors, Particularly mTOR/PI3K Pathway Modulators

This compound is ideally suited for medicinal chemistry programs focused on optimizing kinase inhibitor selectivity, specifically for the mTOR/PI3K pathway. As demonstrated by class-level evidence, the morpholine scaffold can dramatically enhance selectivity for mTOR over PI3Kα (up to 26,000-fold) [2]. Using (S)-3-(tert-butyl)morpholine as a building block allows researchers to leverage its pre-installed chirality and steric bulk to explore SAR around the kinase ATP-binding pocket, a critical step in developing next-generation anti-cancer agents.

Development of Chiral Catalysts and Ligands for Asymmetric Transformations

(S)-3-(tert-butyl)morpholine is a valuable precursor for synthesizing chiral ligands, particularly N-heterocyclic carbenes (NHCs) or other C/N-functionalized morpholine alcohols used in enantioselective catalysis . Its rigid, sterically hindered structure imparts conformational control and can enhance stereoselectivity in reactions such as the asymmetric addition of diethylzinc to benzaldehydes, which has been shown to yield chiral alcohols with enantiomeric excesses influenced by morpholine-based ligands . This makes it a key reagent for developing new catalytic methodologies in organic synthesis.

Incorporation into Lead Compounds to Improve ADME Properties

When a drug discovery program identifies a lead compound with suboptimal lipophilicity or metabolic stability, (S)-3-(tert-butyl)morpholine can be strategically employed as a building block to improve these properties. Its calculated LogP of 1.2 represents a >100-fold increase in lipophilicity compared to unsubstituted morpholine [3], which can significantly enhance membrane permeability and oral absorption. The steric bulk of the tert-butyl group can also provide protection against metabolic degradation, making it a valuable tool for medicinal chemists seeking to optimize a candidate's drug-like properties.

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